Triethylamine hydrobromide

Crystallography Thermochemistry Solid-State Chemistry

Researchers requiring a solid-phase bromide source with organic solubility often face limitations of inorganic salts. Triethylamine hydrobromide (CAS 636-70-4) provides an organic-soluble triethylammonium bromide salt that overcomes these solubility barriers. - Organic-soluble bromide source: eliminates solubility limitations of NaBr/KBr/LiBr in organic media. - Enables quantitative byproduct precipitation in thymine/thymidine epoxide synthesis via trans-5,6-bromohydrin route. - Phase-transfer catalyst with acidic N-H proton for hydrogen-bonding interactions. - High purity (98%) for reproducible crystallographic and calorimetric investigations.

Molecular Formula C6H16BrN
Molecular Weight 182.1 g/mol
CAS No. 636-70-4
Cat. No. B1225073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylamine hydrobromide
CAS636-70-4
Synonymstriethylamine
triethylamine acetate
triethylamine dinitrate
triethylamine hydrobromide
triethylamine hydrochloride
triethylamine maleate (1:1)
triethylamine phosphate
triethylamine phosphate (1:1)
triethylamine phosphonate (1:1)
triethylamine sulfate
triethylamine sulfate (2:1)
triethylamine sulfite (1:1)
triethylamine sulfite (2:1)
triethylammonium formate
Molecular FormulaC6H16BrN
Molecular Weight182.1 g/mol
Structural Identifiers
SMILESCCN(CC)CC.Br
InChIInChI=1S/C6H15N.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H
InChIKeyNRTLTGGGUQIRRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethylamine Hydrobromide (CAS 636-70-4): Baseline Physicochemical and Structural Profile for Procurement Specification


Triethylamine hydrobromide (Et3N·HBr, CAS 636-70-4) is a tertiary ammonium halide salt with the molecular formula C6H16BrN and molecular weight 182.10 g/mol [1]. It exists as a white to off-white crystalline solid with a melting point of 246-248°C and demonstrates high solubility in water, alcohol, and chloroform [2]. Structurally, it comprises a triethylammonium cation [Et3NH]+ and a bromide counterion, formed via protonation of triethylamine with hydrobromic acid . The compound serves as a convenient solid-phase source of both bromide ions and the triethylammonium moiety, making it relevant to phase-transfer catalysis, nucleophilic substitution chemistry, and synthetic applications requiring controlled halide delivery .

S
Solid-phase ammonium bromide salt for controlled halide delivery
W
Phase-transfer catalysis and nucleophilic substitution workflows
C
Crystallography and calorimetric studies requiring specific halide identity

Triethylamine Hydrobromide Procurement: Why In-Class Ammonium Halide Substitution Introduces Quantifiable Performance Risk


Triethylamine hydrobromide occupies a specific intersection of halide identity, cation structure, and solid-state thermodynamic behavior that cannot be assumed equivalent across in-class alternatives. Substitution with triethylamine hydrochloride (Et3N·HCl) alters anion-dependent crystallization thermodynamics and dissolution energetics, which directly affect process reproducibility in crystallography-dependent workflows and calorimetric applications [1]. Substitution with tetraethylammonium bromide (TEAB) replaces the protonated triethylammonium [Et3NH]+ cation with a fully quaternary [Et4N]+ species, fundamentally altering phase-transfer behavior, ionic character, and reactivity profiles . Even substitution with triethylamine hydroiodide (Et3N·HI) introduces different lattice potential energies and solubility characteristics due to anion size variation . The following evidence guide provides quantitative, comparator-anchored data that define where triethylamine hydrobromide demonstrates verifiable differentiation for scientific selection.

Et3N·HCl
vs. Target
Chloride substitution shifts crystallization thermodynamics and dissolution energetics, which may affect process reproducibility.
TEAB
vs. Target
Quaternary ammonium species alters phase-transfer behavior and ionic character; proton availability is lost.
Et3N·HI
vs. Target
Larger iodide anion introduces different lattice potential and solubility characteristics, altering precipitation profiles.

Triethylamine Hydrobromide: Quantitative Differentiators Relative to Triethylamine Hydrochloride and Tetraethylammonium Bromide


Crystal Structure and Lattice Energy Differentiation: Et3NHBr vs. Et3NHCl vs. Et3NHI

X-ray crystallographic characterization of the triethylammonium halide series reveals anion-dependent differences in lattice potential energy and crystal packing. Et3NHBr exhibits a distinct crystal structure relative to its chloride and iodide analogs, with quantifiable differences in lattice potential energy (UPOT) values derived from crystallographic data [1]. The ionic radius of the common Et3NH+ cation was determined across the three halides, establishing a baseline for predicting solid-state behavior in crystallization-sensitive applications .

Lattice Energy vs. Halide
Head-to-head
Distinct UPOT and crystal packing for Et3NHBr vs. Et3NHCl and Et3NHI
X-ray crystallographycalorimetry
Halide-specific lattice energy context
Crystallization-dependent workflows require revalidation
Crystallography Thermochemistry Solid-State Chemistry Process Analytical Technology

Molar Enthalpy of Dissolution: Quantitative Calorimetric Differentiation of Et3NHBr

Isoperibol solution-reaction calorimetry measurements at T = 298.150 K in double-distilled water yielded molar enthalpies of dissolution at infinite dilution (ΔsolH∞) and Pitzer parameters for Et3NHBr, Et3NHCl, and Et3NHI [1]. These values enable direct, quantitative comparison of dissolution energetics across the halide series. Apparent relative molar enthalpies and relative partial molar enthalpies were derived across a range of molalities for each compound .

Dissolution Enthalpy
Head-to-head
ΔsolH∞ quantitatively distinct for Et3NHBr vs. Et3NHCl and Et3NHI
T = 298.150 KH₂O
Calorimetric selection context
Affects heat transfer calculations in process development
Solution Calorimetry Thermodynamics Process Development Formulation Science

Epoxide Isolation via Selective Precipitation: Et3NHBr Enables Quantitative Product Recovery

In the synthesis of thymine and thymidine 5,6-epoxides from trans-5,6-bromohydrins, reaction with triethylamine generates triethylamine hydrobromide as a stoichiometric byproduct. The quantitative isolation of the epoxide products was achieved specifically through solvent precipitation of triethylamine hydrobromide, enabling regiospecific C6 ring-opening by organometallic nucleophiles [1]. This isolation strategy exploits the distinct solubility profile of Et3NHBr in the reaction medium.

Epoxide Isolation
Head-to-head
Quantitative precipitation of Et3NHBr enables regiospecific C6 ring-opening
thymine epoxide synthesis
Byproduct-driven isolation context
Specific to Et3NHBr solubility profile in reaction medium
Nucleoside Chemistry Synthetic Methodology Product Isolation Epoxide Synthesis

Impurity Profile: Et3NHBr as a Specification-Limiting Contaminant in Tetraethylammonium Bromide

Commercial reagent-grade tetraethylammonium bromide (TEAB, CAS 71-91-0) contains triethylamine hydrobromide as a specification-limited impurity at ≤2% by weight . This impurity specification directly informs procurement decisions: researchers requiring TEAB for applications sensitive to the presence of Et3NHBr (e.g., zeolite beta template synthesis, oxidative coupling catalysis) must procure high-purity TEAB [1]. Conversely, researchers seeking Et3NHBr as the primary reagent benefit from understanding this impurity relationship to avoid unintended cross-contamination.

Impurity in TEAB
Specification review
Et3NHBr present at ≤2% in reagent-grade tetraethylammonium bromide
mp 246–248°C vs 285°C
Procurement impurity context
Controls cross-contamination risk for sensitive applications
Analytical Chemistry Reagent Purity Procurement Specification Quality Control

Phase-Transfer Catalysis: Triethylammonium Bromide vs. Tetraethylammonium Bromide Structural Distinction

Triethylammonium bromide (Et3NHBr) and tetraethylammonium bromide (TEAB, Et4NBr) are both employed as phase-transfer catalysts but differ fundamentally in cation structure. Et3NHBr contains a protonated tertiary amine [Et3NH]+, whereas TEAB contains a fully quaternary ammonium [Et4N]+ cation with no acidic proton . This structural distinction affects ion-pairing strength, solubility parameters, and compatibility with base-sensitive substrates . Et3NHBr is documented as a source of triethylammonium ions in phase-transfer catalysis and is soluble in water and polar solvents .

PTC Cation Structure
Class-level
Protonated [Et3NH]+ vs. quaternary [Et4N]+; acidic N-H present in Et3NHBr
Source review: hydrogen-bonding context
Ion-pairing strength and base-sensitive substrate compatibility differ
Phase-Transfer Catalysis Organic Synthesis Ionic Liquids Catalyst Selection

Bromide Source in Nucleophilic Substitution: Et3NHBr vs. Alternative Bromide Salts

Triethylamine hydrobromide functions as a solid-phase source of bromide ions in nucleophilic substitution reactions and as a brominating agent under suitable conditions [1]. It participates in nucleophilic substitutions where it acts as a nucleophile, facilitating carbon-nitrogen bond formation . In the preparation of dimethyl α-diethylaminomaleate, Et3NHBr reacts with dimethyl acetylenedicarboxylate, and it is also employed in the synthesis of triphenylpropargylphosphonium bromide .

Bromide Source Role
Data to verify
Solid-phase bromide with organic-soluble counterion; documented in patent literature
Solubility selection context
Inorganic salts may introduce solubility limitations in organic media
Nucleophilic Substitution Bromination Synthetic Methodology Reagent Selection

Triethylamine Hydrobromide (CAS 636-70-4): Evidence-Backed Application Scenarios for Scientific Procurement


Crystallography and Solid-State Thermodynamics Research

Researchers conducting crystallographic characterization or calorimetric studies of triethylammonium halide systems require Et3NHBr specifically for comparative lattice energy and dissolution enthalpy measurements. The quantitative differences in crystal structure, lattice potential energy (UPOT), and molar enthalpy of dissolution at infinite dilution (ΔsolH∞) between Et3NHBr, Et3NHCl, and Et3NHI establish that halide identity is non-interchangeable for thermochemical investigations [1]. Procurement of Et3NHBr for this application must specify the exact halide, as substitution with Et3NHCl would yield materially different crystallographic and thermodynamic data that invalidate cross-study comparisons .

Nucleoside Epoxide Synthesis with Precipitation-Driven Product Isolation

Synthetic chemists preparing thymine and thymidine 5,6-epoxides via the trans-5,6-bromohydrin route benefit from the intentional generation and quantitative precipitation of triethylamine hydrobromide as a byproduct. This precipitation enables efficient isolation of the epoxide products and subsequent regiospecific C6 ring-opening by organometallic nucleophiles including organomagnesium, -zinc, -aluminum, and -boron reagents [1]. The documented isolation efficiency is specific to the solubility profile of Et3NHBr in the reaction medium; substitution with alternative amine bases that generate different ammonium halide byproducts would alter the precipitation behavior and compromise the quantitative recovery profile [1].

Phase-Transfer Catalysis Requiring Acidic Proton-Containing Ammonium Species

Triethylammonium bromide is documented for use as a phase-transfer catalyst where the protonated [Et3NH]+ cation provides an acidic N-H proton capable of hydrogen-bonding interactions or participation in proton-transfer equilibria [1]. This distinguishes Et3NHBr from fully quaternary ammonium phase-transfer catalysts such as tetraethylammonium bromide (TEAB, [Et4N]+), which lacks an acidic proton . Researchers should select Et3NHBr over TEAB when the catalytic cycle benefits from or requires the presence of a protonated amine species, such as in reactions involving base-sensitive substrates where controlled proton availability is advantageous .

Organic Bromide Source with Organic-Soluble Counterion

Et3NHBr serves as a solid-phase bromide source with an organic-soluble triethylammonium counterion, offering solubility advantages over inorganic bromide salts (NaBr, KBr, LiBr) in organic reaction media [1]. Documented synthetic applications include the preparation of dimethyl α-diethylaminomaleate via reaction with dimethyl acetylenedicarboxylate and the synthesis of triphenylpropargylphosphonium bromide . Procurement of Et3NHBr for these transformations is supported by patent and preparative literature; substitution with inorganic bromide salts would introduce solubility limitations not present with the triethylammonium counterion .

Application
Selection Property
Validation Focus
Crystallography and Solid-State Thermodynamics
Halide-specific lattice energy
Revalidate crystal packing and UPOT differences for each halide analog
Nucleoside Epoxide Synthesis
Precipitation-driven isolation
Confirm byproduct solubility profile in target reaction medium
Phase-Transfer Catalysis
Acidic N-H proton availability
Evaluate compatibility with base-sensitive substrates
Organic-Soluble Bromide Source
Organic counterion solubility
Verify solubility advantage over inorganic bromide salts in reaction solvent

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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